2-(Difluoromethyl)-3-fluoroisonicotinic acid
Overview
Description
Compounds like “2-(Difluoromethyl)-3-fluoroisonicotinic acid” belong to a class of organic compounds known as halogenated carboxylic acids . These are carboxylic acids in which the carbon atom of the carboxyl group is also bonded to one or more halogen atoms .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . The exact structure would depend on the positions of the halogen and carboxyl groups within the molecule .Chemical Reactions Analysis
Halogenated carboxylic acids can undergo various chemical reactions, including decarboxylation and reactions with nucleophiles . The specific reactions would depend on the exact structure of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be predicted based on its molecular structure . Halogenated carboxylic acids, for example, are typically polar and may form hydrogen bonds .Scientific Research Applications
Fluorination in Organic Molecules
Fluorine atoms and fluorinated moieties, similar to those in 2-(Difluoromethyl)-3-fluoroisonicotinic acid, play a crucial role in life science and materials science applications. The incorporation of difluoromethyl and monofluoromethyl groups in organic molecules leads to the development of various pharmaceuticals and agrochemicals. Selective difluoromethylation methods, including nucleophilic, electrophilic, and free radical di- and monofluoromethylation reactions, are used for synthesizing CF2H- and CH2F-containing compounds, proving vital in synthetic design (Hu, Zhang, & Wang, 2009).
Photoredox Catalysis
In the field of synthetic organic chemistry, particularly for pharmaceuticals and agrochemicals, difluoromethyl (CF2H) groups are significant. Photoredox catalysis, using visible-light-induced single-electron-transfer processes, has been emerging as a valuable tool for radical reactions, enabling efficient and selective radical fluoromethylation under mild conditions, such as irradiation with visible light (Koike & Akita, 2016).
Continuous Flow Difluoromethylation
Continuous flow difluoromethylation protocols, like the one for Cα-difluoromethylation of protected α-amino acids, demonstrate an atom-efficient synthesis of active pharmaceutical ingredients such as eflornithine. This approach utilizes fluoroform as a reagent, showcasing the importance of difluoromethyl groups in drug development (Köckinger et al., 2018).
Palladium-Catalysed Difluoromethylation
Palladium-catalyzed methods allow for the direct coupling of chlorodifluoromethane with arylboronic acids and esters, resulting in difluoromethylated arenes. This approach is significant for modifying pharmaceuticals and biologically active compounds. It involves a palladium difluorocarbene intermediate, indicating the expanding scope of metal-difluorocarbene complex catalyzed reactions (Feng et al., 2017).
Gas Adsorption Properties
The fluorination of organic frameworks, like those using 3-fluoroisonicotinic acid, affects gas uptake properties. Research on metal-organic frameworks (MOFs) designed with fluorinated analogues like FINA and isonicotinic acid (INA) demonstrated an analysis of the effect of fluorine atoms on gas adsorption, crucial in understanding the properties of these MOFs (Pachfule et al., 2012).
Anodic Fluorination
Anodic fluorination techniques, such as the monofluorination of ethyl isonicotinate, provide insights into the direct fluorination processes, essential for developing fluorinated products in various applications (Konno, Shimojo, & Fuchigami, 1998).
Mechanism of Action
Target of Action
The primary target of 2-(Difluoromethyl)-3-fluoroisonicotinic acid is the enzyme ornithine decarboxylase (ODC) . This enzyme plays a crucial role in the biosynthesis of polyamines, which are involved in the differentiation and proliferation of mammalian cells and are important for neoplastic transformation .
Mode of Action
This compound acts as an irreversible inhibitor of ornithine decarboxylase . By inhibiting this enzyme, the compound effectively disrupts the polyamine biosynthetic pathway, which can have significant effects on cell growth and differentiation .
Biochemical Pathways
The inhibition of ornithine decarboxylase by this compound affects the polyamine biosynthetic pathway . Polyamines are involved in a multitude of cellular processes, including DNA replication, RNA transcription, protein synthesis, and cell cycle progression . Therefore, the disruption of this pathway can have downstream effects on these processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely due to its disruption of the polyamine biosynthetic pathway. By inhibiting ornithine decarboxylase, the compound can affect cell growth and differentiation, potentially leading to the prevention of neoplastic transformation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that difluoromethyl-substituted compounds have been evaluated for their antioxidant activity . These compounds have shown to retain radical scavenging capabilities that prove useful to confer antioxidant properties in a non-polar environment .
Cellular Effects
Difluoromethyl-substituted compounds have shown to inhibit lipid peroxidation in human erythrocytes .
Molecular Mechanism
Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, have been studied .
Metabolic Pathways
The metabolic pathways involving 2-(Difluoromethyl)-3-fluoroisonicotinic acid are not well-documented. Drug metabolic reactions are generally divided into two classes i.e. phase I and phase II metabolic reactions .
Subcellular Localization
Tools like DeepLoc 2.1 can predict the subcellular localization(s) and the associated membrane type(s) of eukaryotic proteins .
Properties
IUPAC Name |
2-(difluoromethyl)-3-fluoropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-4-3(7(12)13)1-2-11-5(4)6(9)10/h1-2,6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJWMPUMFULRAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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